Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate
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Overview
Description
Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is a complex organic compound that features a combination of indazole, benzimidazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the indazole and benzimidazole intermediates, followed by their coupling under specific conditions. Key reagents include brominating agents, tert-butyl esters, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities while maintaining consistency in quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C29H35BrN6O4 |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C29H35BrN6O4/c1-28(2,3)39-26(37)35-24-20(9-8-10-21(24)34-15-13-33(7)14-16-34)31-25(35)23-19-12-11-18(30)17-22(19)36(32-23)27(38)40-29(4,5)6/h8-12,17H,13-16H2,1-7H3 |
InChI Key |
UHMSFHHLGTWGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C3=NC4=C(N3C(=O)OC(C)(C)C)C(=CC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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